2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid dihydrochloride
Overview
Description
2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid dihydrochloride is a chemical compound with the molecular formula C8H13N3O2.2HCl. It is known for its unique structure, which includes a pyrazole ring substituted with amino and carboxylic acid groups.
Mechanism of Action
Target of Action
Similar compounds have been found to have high affinity for αvβ6 integrin .
Mode of Action
It’s known that the compound has a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that the compound may interact with its target through a specific binding mechanism.
Biochemical Pathways
Similar compounds have been found to have various biological and pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities . These activities suggest that the compound may affect multiple biochemical pathways.
Pharmacokinetics
The compound was found to have very high solubility in saline at pH 7 (>71 mg/mL), and pharmacokinetic properties commensurate with inhaled dosing by nebulization . This suggests that the compound has good bioavailability when administered via inhalation.
Result of Action
Similar compounds have been found to have potent in vitro antipromastigote activity . This suggests that the compound may have potential antiparasitic effects.
Action Environment
The compound’s high solubility in saline suggests that it may be stable in aqueous environments .
Biochemical Analysis
Biochemical Properties
2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid dihydrochloride plays a significant role in biochemical reactions, particularly those involving enzyme interactions. This compound has been shown to interact with enzymes such as acetylcholinesterase, which is crucial for the breakdown of acetylcholine in the nervous system . The interaction between this compound and acetylcholinesterase can inhibit the enzyme’s activity, leading to increased levels of acetylcholine. This inhibition can have various physiological effects, including modulation of neurotransmission.
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation . Additionally, this compound can alter gene expression profiles by modulating transcription factors, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, either inhibiting or activating their functions. For example, its binding to acetylcholinesterase inhibits the enzyme, preventing the breakdown of acetylcholine . This inhibition is achieved through competitive binding, where the compound competes with acetylcholine for the active site of the enzyme.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity can diminish over extended periods due to gradual degradation . Long-term exposure to the compound in in vitro studies has revealed sustained inhibition of acetylcholinesterase activity, leading to prolonged increases in acetylcholine levels.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cognitive function by increasing acetylcholine levels in the brain . At high doses, it may exhibit toxic effects, such as neurotoxicity and disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage range produces optimal therapeutic effects without significant adverse outcomes.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination from the body . The compound’s metabolism involves oxidation and conjugation reactions, leading to the formation of metabolites that are excreted through renal and hepatic pathways. These metabolic processes are essential for regulating the compound’s bioavailability and duration of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid dihydrochloride typically involves the reaction of 3,5-dimethyl-1H-pyrazole with a suitable amino acid derivative under controlled conditions. One common method includes the use of protecting groups to ensure selective reactions at specific sites on the molecule. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM) and catalysts like triethylamine (TEA) to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Purification steps such as crystallization or chromatography are employed to obtain the final product in its dihydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The amino and carboxylic acid groups can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like TEA.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid dihydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-3-(1H-pyrazol-1-yl)propanoic acid
- 2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid
- 2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)pentanoic acid
Uniqueness
2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid dihydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of both amino and carboxylic acid groups allows for versatile reactivity and potential for diverse applications in various fields .
Properties
IUPAC Name |
2-amino-3-(3,5-dimethylpyrazol-1-yl)propanoic acid;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2.2ClH/c1-5-3-6(2)11(10-5)4-7(9)8(12)13;;/h3,7H,4,9H2,1-2H3,(H,12,13);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRNUZZYLCGPMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(C(=O)O)N)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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